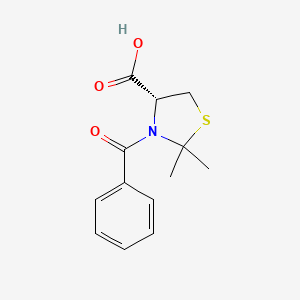
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a copolymer formed from multiple monomers, each contributing unique properties to the final polymer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenoic acid. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried to obtain the final product.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
科学研究应用
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer can form hydrogels that encapsulate drugs and release them in a controlled manner. The release mechanism is often triggered by environmental factors such as pH, temperature, or the presence of specific enzymes. The polymer interacts with biological tissues through hydrogen bonding, electrostatic interactions, and hydrophobic effects, facilitating its biocompatibility and effectiveness.
相似化合物的比较
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of 2-propenoic acid, 2-methyl-, methyl ester.
Polyacrylic acid (PAA): A polymer of 2-propenoic acid.
Poly(ethylene-co-vinyl acetate): A copolymer of ethylene and vinyl acetate.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid lies in its combination of monomers, which imparts a balance of hydrophilic and hydrophobic properties, mechanical strength, and chemical resistance. This makes it suitable for a wide range of applications that require specific performance characteristics.
属性
CAS 编号 |
57216-22-5 |
|---|---|
分子式 |
C18H29NO8 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.2C5H8O2.C3H4O2/c1-4(2)5(8)6-3-7;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-2-3(4)5/h7H,1,3H2,2H3,(H,6,8);1H2,2-3H3;2-3H2,1H3,(H,6,7);2H,1H2,(H,4,5) |
InChI 键 |
LQAYVYHYNFKOSH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)NCO.CC(=C)C(=O)OC.C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

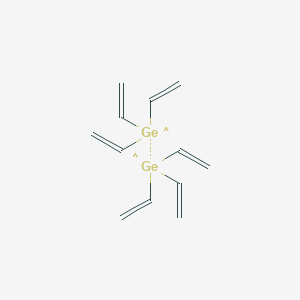
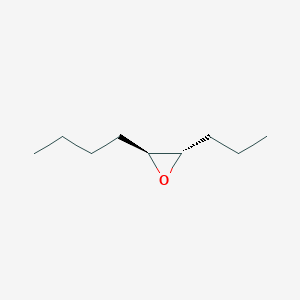
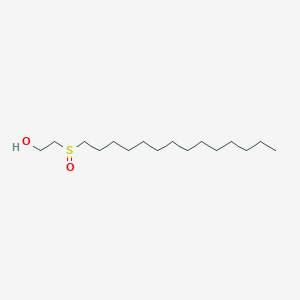
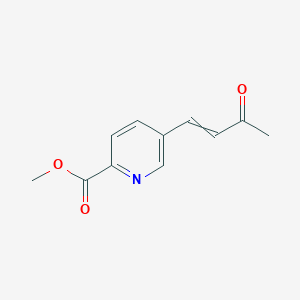
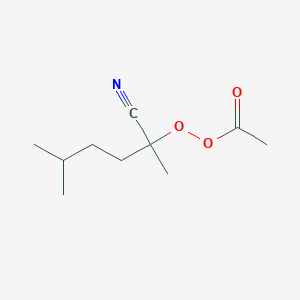
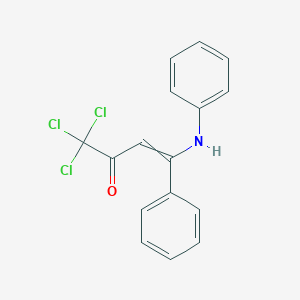
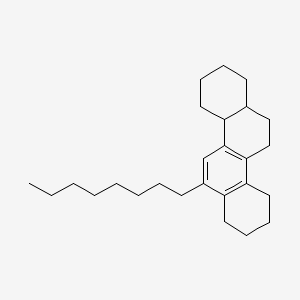


![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
